molecular formula C56H46N4O4 B010703 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin CAS No. 106456-81-9

5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin

Cat. No. B010703
M. Wt: 839 g/mol
InChI Key: GZRMDQBPKLOPQW-UHFFFAOYSA-N
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Description

Porphyrins are a group of organic compounds characterized by their large, conjugated, cyclic structures, which enable them to participate in a variety of chemical reactions and possess unique physical and chemical properties. The specific compound "5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin" is a synthetic porphyrin derivative designed for specialized applications, including catalysis and material science due to its unique structural and electronic characteristics.

Synthesis Analysis

The synthesis of porphyrin derivatives involves condensation reactions that are carefully designed to introduce specific functional groups at the periphery of the porphyrin core, allowing for the fine-tuning of the compound's properties. Techniques such as the condensation of aldehydes with pyrrole in the presence of acid catalysts or metal complex catalysis are commonly employed, showcasing the versatility and adaptability of porphyrin chemistry (Nishino et al., 1993; Nakagawa et al., 2001).

Molecular Structure Analysis

The molecular structure of porphyrin derivatives is characterized by the porphyrin core, surrounded by substituents that can significantly influence the compound's physical and chemical properties. Studies involving quantum chemical calculations and spectroscopic techniques like NMR and mass spectrometry are essential for understanding the structure and confirming the successful synthesis of the desired compounds (Pukhovskaya et al., 2021).

Chemical Reactions and Properties

Porphyrin derivatives participate in a range of chemical reactions, including nucleophilic aromatic substitution, which allows for the introduction of various functional groups. These reactions are pivotal for the development of novel porphyrinic materials with tailored properties for specific applications (Costa et al., 2011).

Physical Properties Analysis

The physical properties of porphyrin derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application in different fields. These properties are often studied using techniques like X-ray crystallography and thermal analysis to provide insights into the materials' suitability for various applications (Matamala-Cea et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, catalytic activity, and photophysical behavior, are integral to the utility of porphyrin derivatives in applications like catalysis, photodynamic therapy, and as sensors. Studies focus on understanding these properties through experimental evaluations and theoretical calculations, aiming to exploit the porphyrin core's ability to engage in electron transfer processes and coordinate with metal ions (Yang et al., 2012).

Scientific Research Applications

Immobilization in Polymeric Matrices

Porphyrins, including those similar to the specified compound, have been immobilized in poly(hydroxymethylsiloxane) matrices for the generation of singlet oxygen upon irradiation. This application is crucial for the development of materials with specific photophysical properties, potentially useful in environmental and medical fields for photodynamic therapy and as sensors due to their fluorescence and photoactivity characteristics (Šabata et al., 2009).

Solubilization for Enhanced Usability

The solubilization of porphyrin derivatives has been a significant focus to enhance their application in photodynamic therapy, particularly for water-insoluble compounds. By substituting hydrophobic porphyrins with various functional groups, their solubility in aqueous media can be improved, which is crucial for their use in medical applications (Songca & Mbatha, 2000).

Photophysical Property Modification

Research has shown that substituents on symmetrical porphyrins significantly affect their photophysical properties, such as absorption and fluorescence, singlet oxygen generation, and solubility. These modifications are essential for optimizing porphyrin-based compounds for specific applications, including as photosensitizers in photodynamic therapy and in solar energy conversion (Ormond & Freeman, 2013).

pH-Responsive Sensitizers

Certain porphyrin derivatives have been designed to be pH-responsive, making them more effective as sensitizers in cancer photodynamic therapy. These compounds can produce a higher amount of singlet oxygen in acidic environments, such as tumor tissues, compared to neutral pH levels. This specificity enhances their effectiveness in targeting cancer cells while minimizing damage to healthy tissues (Zhu et al., 2011).

Antioxidant Activity

Porphyrin derivatives have been studied for their oxidative-reductive and antioxidant properties. These compounds, through their interaction with free radicals, can potentially serve as antioxidants, offering protection against oxidative stress. This property is particularly relevant in the development of therapeutic agents and in the study of diseases caused by oxidative damage (Tesakova & Parfenyuk, 2017).

Safety And Hazards


  • Toxicity : Porphyrins can be toxic, especially when exposed to light. Researchers must handle TPEOPP with care.

  • Photosensitivity : TPEOPP’s singlet oxygen generation makes it photosensitive. Proper precautions are necessary during handling and storage.


Future Directions


  • Biomedical Applications : Explore TPEOPP’s potential in PDT for cancer treatment.

  • Materials Science : Investigate its use in sensors, catalysts, or optoelectronic devices.

  • Functionalization : Modify TPEOPP to enhance its properties or tailor its reactivity.



properties

CAS RN

106456-81-9

Product Name

5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin

Molecular Formula

C56H46N4O4

Molecular Weight

839 g/mol

IUPAC Name

5,10,15,20-tetrakis(4-prop-2-enoxyphenyl)-21,22-dihydroporphyrin

InChI

InChI=1S/C56H46N4O4/c1-5-33-61-41-17-9-37(10-18-41)53-45-25-27-47(57-45)54(38-11-19-42(20-12-38)62-34-6-2)49-29-31-51(59-49)56(40-15-23-44(24-16-40)64-36-8-4)52-32-30-50(60-52)55(48-28-26-46(53)58-48)39-13-21-43(22-14-39)63-35-7-3/h5-32,57-58H,1-4,33-36H2

InChI Key

GZRMDQBPKLOPQW-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C9=CC=C(C=C9)OCC=C)N3

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C9=CC=C(C=C9)OCC=C)N3

Origin of Product

United States

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